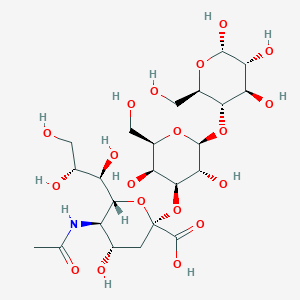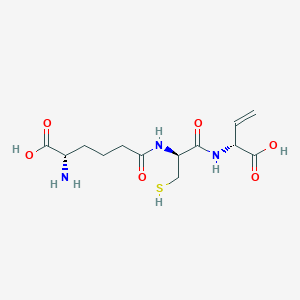
D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is designed with specific amino acid sequences and modifications to achieve desired properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH involves standard peptide synthesis techniques. The process typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis proceeds through cycles of deprotection and coupling reactions until the desired sequence is achieved .
Industrial Production Methods
Industrial production of this peptide compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents.
Substitution: The vinyl group can participate in substitution reactions, allowing for further functionalization of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include disulfide-linked peptides, reduced peptides with free thiol groups, and substituted peptides with additional functional groups .
Wissenschaftliche Forschungsanwendungen
D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH has several applications in scientific research:
Wirkmechanismus
The mechanism of action of D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH involves its interaction with specific molecular targets. The cysteine residue can form covalent bonds with target proteins, modulating their activity. The vinyl group allows for further functionalization, enabling the peptide to interact with a broader range of targets. These interactions can influence various cellular pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutathione: A tripeptide with antioxidant properties, containing glutamic acid, cysteine, and glycine.
Oxytocin: A cyclic peptide hormone involved in childbirth and lactation.
Vasopressin: A peptide hormone that regulates water retention in the body.
Uniqueness
D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH is unique due to its specific amino acid sequence and the presence of a vinyl group, which allows for additional functionalization. This makes it a versatile tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H21N3O6S |
|---|---|
Molekulargewicht |
347.39 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[[(2S)-1-[[(1R)-1-carboxyprop-2-enyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C13H21N3O6S/c1-2-8(13(21)22)16-11(18)9(6-23)15-10(17)5-3-4-7(14)12(19)20/h2,7-9,23H,1,3-6,14H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
JJJCGQKXGIRXKN-DJLDLDEBSA-N |
Isomerische SMILES |
C=C[C@H](C(=O)O)NC(=O)[C@@H](CS)NC(=O)CCC[C@@H](C(=O)O)N |
Kanonische SMILES |
C=CC(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({4-[(1R)-4-[(2R,4S,5S)-2,4-diamino-6-oxohexahydropyrimidin-5-yl]-1-(2,2,2-trifluoro-1,1-dihydroxyethyl)butyl]phenyl}carbonyl)-L-glutamic acid](/img/structure/B10777321.png)
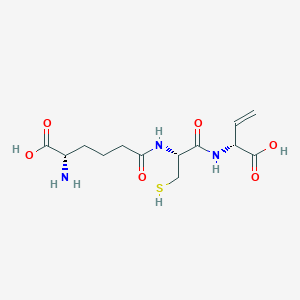
![[(2R,3S,4R,5R)-5-[(2-deuterioacetyl)amino]-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777326.png)
![1-[n[(Phenylmethoxy)carbonyl]-l-leucyl-4-[[n/n-[(phenylmethoxy)carbonyl]-/nl-leucyl]amino]-3-pyrrolidinone/n](/img/structure/B10777332.png)
![(1R,9R,12R,13S,14R,17S,18E,20R,21R,23R,24R,25R,27R)-17-ethyl-1,14,20-trihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4R)-3-methoxy-4-(1-methylindol-5-yl)oxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B10777333.png)
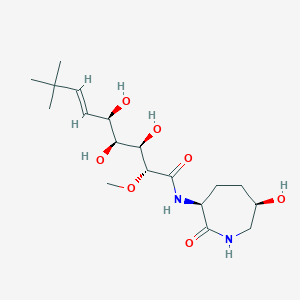

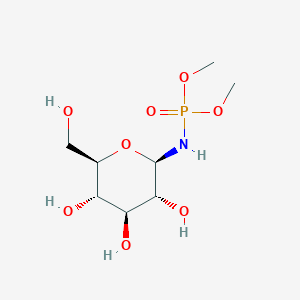
![(10S,11R,12S,14S,16R,20R,21R,22S)-16-[(S)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2R,3R,7R,8S,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777359.png)
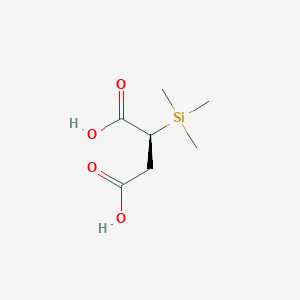
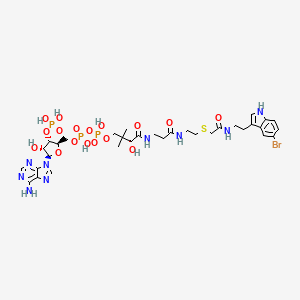
![5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine](/img/structure/B10777388.png)
![3-[(1-Amino-2-carboxy-ethyl)-hydroxy-phosphinoyl]-2-methyl-propionic acid](/img/structure/B10777393.png)
